N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide
Description
N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of chloro and iodo substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.
Properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2INO2/c1-10-12(3-2-4-13(10)19)16-7-8-17(24-16)18(23)22-15-6-5-11(21)9-14(15)20/h2-9H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBSBOCNCLXDOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Furan Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution Reactions: Introduction of chloro and iodo groups on the phenyl rings can be done via halogenation reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups.
Coupling Reactions: The iodo group can be involved in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Halogenation: Chlorine or iodine reagents under controlled conditions.
Amidation: Carboxylic acid derivatives and amines, often with catalysts.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different substituents on the phenyl rings.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-5-(3-chlorophenyl)furan-2-carboxamide
- N-(4-iodophenyl)-5-(3-chlorophenyl)furan-2-carboxamide
- N-(2-chloro-4-iodophenyl)-5-phenylfuran-2-carboxamide
Uniqueness
The unique combination of chloro and iodo substituents on the phenyl rings of N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide can result in distinct chemical properties and reactivity compared to similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
